5-(4-Benzyloxyphenyl)picolinsäure

Übersicht

Beschreibung

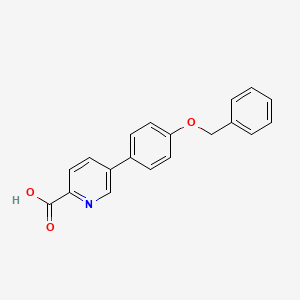

5-(4-Benzyloxyphenyl)picolinic acid is an organic compound with the molecular formula C19H15NO3 and a molecular weight of 305.33 g/mol It is a derivative of picolinic acid, featuring a benzyloxyphenyl group attached to the pyridine ring

Wissenschaftliche Forschungsanwendungen

5-(4-Benzyloxyphenyl)picolinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a ligand in coordination chemistry.

Wirkmechanismus

Target of Action

The primary targets of 5-(4-Benzyloxyphenyl)picolinic acid are currently unknown

Mode of Action

It is known that many picolinic acid derivatives interact with their targets by binding to them, which can result in changes to the target’s structure and function .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-(4-Benzyloxyphenyl)picolinic acid are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Biochemische Analyse

Biochemical Properties

It is known that picolinic acid, a structural relative, can participate in various biochemical reactions . It is plausible that 5-(4-Benzyloxyphenyl)picolinic acid may interact with enzymes, proteins, and other biomolecules in a similar manner, but specific interactions have yet to be identified.

Dosage Effects in Animal Models

There is currently no available information on how the effects of 5-(4-Benzyloxyphenyl)picolinic acid vary with different dosages in animal models. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is possible that the compound interacts with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Benzyloxyphenyl)picolinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide . The general procedure involves the reaction of 4-benzyloxyphenylboronic acid with 5-bromopicolinic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 5-(4-Benzyloxyphenyl)picolinic acid are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Benzyloxyphenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of a nitro group can produce aniline derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Picolinic acid: A simpler derivative with a carboxylic acid group attached to the pyridine ring.

Nicotinic acid: An isomer of picolinic acid with the carboxyl group at the 3-position.

Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.

Uniqueness

5-(4-Benzyloxyphenyl)picolinic acid is unique due to the presence of the benzyloxyphenyl group, which imparts distinct chemical properties and potential biological activities not found in simpler derivatives like picolinic acid or its isomers .

Biologische Aktivität

5-(4-Benzyloxyphenyl)picolinic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and medicine, supported by relevant data and findings.

Chemical Structure and Properties

5-(4-Benzyloxyphenyl)picolinic acid is characterized by its unique molecular structure, which includes a picolinic acid core and a para-benzyloxyphenyl substituent. Its molecular formula is with a molecular weight of 305.33 g/mol. The presence of the benzyloxy group enhances its lipophilicity, potentially facilitating interaction with biological membranes.

Biological Activities

Research indicates that 5-(4-Benzyloxyphenyl)picolinic acid exhibits several significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by bacteria and fungi.

- Anticancer Properties : The compound has been investigated for its anticancer effects. In vitro studies have shown that derivatives of picolinic acid can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

Table 1: Summary of Biological Activities

The exact mechanism of action for 5-(4-Benzyloxyphenyl)picolinic acid remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets, possibly through:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.

- Receptor Binding : The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, altering their function .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds within the picolinic acid family. For instance:

- Anticancer Studies : A study highlighted that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like Doxorubicin, suggesting enhanced potency against specific cancer cell lines .

- Neuroprotective Effects : Research is ongoing to determine if compounds similar to 5-(4-Benzyloxyphenyl)picolinic acid can mitigate neurotoxic effects associated with metal exposure, particularly zinc .

Future Directions

The potential applications of 5-(4-Benzyloxyphenyl)picolinic acid in drug development are promising. Future research could focus on:

- Synthesis of Derivatives : Exploring modifications to enhance efficacy and reduce toxicity.

- Clinical Trials : Evaluating the safety and effectiveness of this compound in clinical settings.

- Mechanistic Studies : Investigating the precise pathways through which this compound exerts its biological effects.

Eigenschaften

IUPAC Name |

5-(4-phenylmethoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-19(22)18-11-8-16(12-20-18)15-6-9-17(10-7-15)23-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDIMPDURYAYJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CN=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90688437 | |

| Record name | 5-[4-(Benzyloxy)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261991-96-1 | |

| Record name | 5-[4-(Benzyloxy)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.